Lin28-let-7 antagonist 1
Descripción
Propiedades
IUPAC Name |
N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQLESUVYGUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371981 | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108825-65-6 | |
| Record name | CL-285032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-285032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Lin28 1632 involucra los siguientes pasos:
Formación del núcleo triazolopiridazina: Esto se logra a través de una reacción de ciclización que involucra precursores apropiados.
Unión del anillo fenilo: El anillo fenilo se introduce mediante una reacción de acoplamiento.
N-Metilación: El paso final implica la metilación del átomo de nitrógeno para formar el grupo N-metilacetámido.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para Lin28 1632 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación eficientes para garantizar que el compuesto cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: Lin28 1632 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el núcleo triazolopiridazina y el anillo fenilo .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Estas reacciones típicamente involucran nucleófilos y se llevan a cabo en condiciones suaves para evitar la degradación del compuesto.
Reacciones de Oxidación y Reducción: Aunque menos comunes, estas reacciones se pueden utilizar para modificar los grupos funcionales en Lin28 1632.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de Lin28 1632, que se pueden usar para estudiar su relación estructura-actividad y optimizar sus propiedades inhibitorias .
4. Aplicaciones en Investigación Científica
Lin28 1632 tiene una amplia gama de aplicaciones en investigación científica:
Aplicaciones Científicas De Investigación
Pharmacological Studies
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide showed cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new cancer therapies .
Neuropharmacology
The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
In a recent study, the neuroprotective effects of similar triazole derivatives were assessed in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its nitrogen-rich structure, which can affect plant metabolism.
Case Study: Pesticidal Activity
Research has shown that triazole derivatives can exhibit fungicidal properties. A study evaluating the efficacy of such compounds against fungal pathogens found promising results, indicating their potential use in crop protection .
Data Table of Research Findings
Mecanismo De Acción
Lin28 1632 ejerce sus efectos al unirse a la proteína de unión a ARN Lin28, impidiendo así que Lin28 interactúe con los precursores del microARN let-7. Esta inhibición permite la maduración de los microARN let-7, que a su vez regulan la expresión de varios genes involucrados en la proliferación celular, la diferenciación y la oncogenia . Los objetivos moleculares de Lin28 1632 incluyen los precursores del microARN let-7 y la propia proteína Lin28 .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Synonyms: C1632, Lin28 inhibitor I, Lin28-let-7 antagonist 1
- CAS Number : 108825-65-6
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.32 g/mol
Mechanism of Action :
C1632 is a small-molecule inhibitor of LIN28A and LIN28B proteins, which are RNA-binding proteins that block the maturation of let-7 microRNAs (miRNAs). By disrupting the interaction between LIN28 and pri/pre-let-7, C1632 restores let-7 maturation, leading to downstream tumor suppression, differentiation of cancer stem cells (CSCs), and reduced inflammatory cytokine production .
Comparison with Similar Compounds
Functional Analogs: LIN28/let-7 Pathway Inhibitors
The following compounds target the LIN28/let-7 axis but differ in structure, potency, or specificity:
Key Insights :
Structural Analogs: Triazolo-Pyridazine Derivatives
These compounds share the triazolo-pyridazine core but have divergent applications:
Key Insights :
- Structural modifications (e.g., phenyl vs. methyl substituents) alter target specificity. For example, the noise phobia treatment compound shares C1632’s core but lacks LIN28 inhibitory activity .
- The triazolo-pyridazine scaffold is versatile but requires specific functional groups for LIN28 targeting.
Key Insights :
- C1632’s DMSO solubility facilitates in vitro testing, but formulation challenges may arise in vivo.
- Safety profiles for other LIN28 inhibitors remain understudied.
Actividad Biológica
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (commonly referred to as Lin28 1632) is a compound of significant interest due to its biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.31 g/mol
- PubChem CID : 2737312
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been identified as a Lin28-let-7 antagonist , which plays a crucial role in regulating gene expression related to cellular growth and differentiation. The Lin28 protein is known to inhibit the let-7 family of microRNAs, which are involved in tumor suppression and developmental processes. By antagonizing Lin28, this compound may restore let-7 activity and thus influence cancer cell proliferation and survival .
1. Anticancer Properties
Research indicates that compounds with similar structures to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide exhibit potent anticancer activities. For instance:
- Inhibition of c-Met Kinase : Compounds containing triazolo-pyridazine scaffolds have shown significant inhibition of c-Met kinase activity, which is implicated in various cancers. This suggests that N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide might also possess similar properties .
- Potential in Treating Lung Cancer : The compound's mechanism may provide therapeutic benefits in treating non-small cell lung cancer by modulating pathways that involve c-Met signaling .
2. Neuroprotective Effects
Emerging studies suggest that derivatives of triazolo-pyridazines may have neuroprotective effects. The modulation of neuroinflammatory pathways and enhancement of neurotrophic factors could position N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide as a candidate for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | c-Met kinase inhibition | |
| Neuroprotection | Modulation of neuroinflammation | |
| Gene Regulation | Lin28-let-7 antagonism |
Case Study: Inhibition of c-Met Kinase
A study published in MDPI highlighted a series of compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide that demonstrated selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM). These findings support the potential application of this compound in cancer therapeutics .
Q & A
Q. What is the primary mechanism of action of C1632 in modulating the Lin28/let-7 pathway?
C1632 inhibits the RNA-binding protein Lin28 (both isoforms A and B) by disrupting its interaction with pri/pre-let-7 miRNAs, thereby rescuing let-7 maturation . This is validated via in vitro assays such as:
- Lin28A/pre-let-7a-2 ELISA (IC50 = 8 µM) to quantify binding disruption .
- qRT-PCR and Renilla luciferase let-7 reporter assays to confirm let-7 upregulation (2–3-fold increase in Huh7 and HEK293T cells) .
- Western blotting to assess downstream effects, e.g., reduced LIN28B/MYC/miR-34a axis activity and PD-L1 suppression .
Q. How does C1632 influence cancer stem cell (CSC) differentiation and tumorsphere formation?
C1632 induces differentiation in murine embryonic stem cells (ESCs) and reduces tumorsphere formation in cancer cell lines (e.g., MDA-MB-231) by restoring let-7-mediated suppression of pluripotency factors. Key methodologies include:
Q. What standardized assays are recommended to validate C1632 activity in vitro?
- Dose-response studies : Use 60–240 µM C1632 for 24–48 h to assess let-7 upregulation and cytokine suppression (e.g., IL-6, IL-1β) in A549, Huh7, and THP1 cells .
- Co-immunoprecipitation (Co-IP) : Confirm Lin28/let-7 interaction blockade .
- RNA sequencing : Identify let-7-dependent transcriptional changes .
Advanced Research Questions
Q. How can conflicting data on C1632’s anti-cancer mechanisms be resolved?
Some studies report let-7-independent effects, such as bromodomain inhibition or metabolic reprogramming via MYC/miR-34a . To address contradictions:
Q. What experimental designs are optimal for in vivo validation of C1632’s anti-tumor efficacy?
- Orthotopic xenograft models : Implant LIN28-high cell lines (e.g., MDA-MB-231) into immunodeficient mice; administer C1632 intraperitoneally (10–20 mg/kg, daily) .
- Tumor microenvironment analysis : Use immunohistochemistry (IHC) to quantify T-cell infiltration (CD8+/CD4+) and PD-L1 expression .
- Metabolic profiling : Measure lactate/glucose levels to assess LIN28B-mediated acidosis reversal .
Q. How does C1632’s dual role as a Lin28 inhibitor and bromodomain antagonist impact experimental interpretation?
C1632’s off-target bromodomain activity may confound let-7-specific results. Mitigation strategies include:
Q. What are the limitations of current high-throughput screening (HTS) approaches for C1632-like compounds?
- False positives : FRET-based HTS (e.g., Lin28/pre-let-7 binding assays) may miss RNA-binding competitors .
- Cell-free vs. cellular assays : Prioritize follow-up qRT-PCR in relevant cell lines (e.g., Huh7, A549) .
- Structural ambiguity : Use NMR or X-ray crystallography to resolve C1632’s binding domain on Lin28 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
